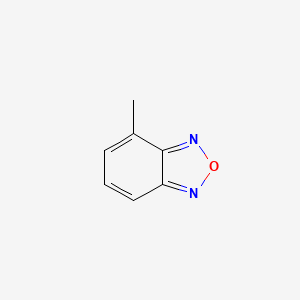

4-Methyl-2,1,3-benzoxadiazole

Vue d'ensemble

Description

4-Methyl-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is typically a white to yellow solid or colorless to yellow liquid .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of pharmacological activities . Various synthetic methodologies have been developed, including the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Molecular Structure Analysis

The molecular structure of 4-Methyl-2,1,3-benzoxadiazole is characterized by a benzene ring fused with an oxadiazole ring. The oxadiazole ring contains two nitrogen atoms and one oxygen atom .

Chemical Reactions Analysis

Benzoxazole derivatives, including 4-Methyl-2,1,3-benzoxadiazole, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization, offering several biological activities .

Physical And Chemical Properties Analysis

4-Methyl-2,1,3-benzoxadiazole is typically a white to yellow solid or colorless to yellow liquid . It has a molecular weight of 134.14 .

Applications De Recherche Scientifique

Fluorogenic and Fluorescent Labeling

4-Methyl-2,1,3-benzoxadiazole derivatives are used extensively as fluorogenic and fluorescent labeling reagents. These derivatives, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and related compounds, are prominent in biomedical research for their synthetic methods, reactivity, fluorescence characteristics, sensitivity, and applications to various analytes (Uchiyama et al., 2001).

Precolumn Fluorescence Tagging for Carboxylic Acids

New 2,1,3-benzoxadiazole amine reagents have been synthesized for fluorogenic tagging of carboxylic acids in high-performance liquid chromatography. These reagents demonstrate the ability to react with carboxylic acids to produce fluorescent adducts, useful in various analytical applications (Toyo’oka et al., 1991).

Enantiomeric Separation and Sensitive Determination of Amino Acids

Benzofurazan reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole are applied in the enantiomeric separation and determination of D,L-amino acids. Their use in high-performance liquid chromatography allows for effective separation and analysis of amino acids in various biological samples (Fukushima et al., 1995).

Imaging of Low pH Regions and Lipid Membranes in Living Cells

Novel NBD-based phosphane compounds have been developed, showing potential as cellular stains. These compounds, including a 7-nitro-2,1,3-benzoxadiazole derivative, have been used to image acidic compartments and plasma membranes in various cell types (de Almeida et al., 2021).

Colorimetric Probe for Mercury Detection

4-Methyl-2,1,3-benzoxadiazole derivatives are utilized in the development of colorimetric probes for detecting mercury ions. These probes undergo a significant color change upon reaction with Hg2+, highlighting their potential in environmental monitoring (Wang et al., 2013).

Enantiomeric Determination of Amines in Chromatography

Benzoxadiazole derivatives are used in high-performance liquid chromatography for the resolution of enantiomers of amines. These reagents enable efficient separation and detection of diastereomers, enhancing analytical capabilities in various research fields (Al-Kindy et al., 1998).

Designing Fluorogenic Reagents for Carboxylic Acids

Innovations in 4,7-disubstituted benzofurazan structures, including derivatives of 4-Methyl-2,1,3-benzoxadiazole, have led to the development of new fluorogenic reagents for carboxylic acids. These developments are significant in enhancing reactivity, sensitivity, and chromatographic analysis (Uchiyama et al., 2001).

Corrosion Inhibition in Mild Steel

Synthesized oxadiazole derivatives, related to benzoxadiazole chemistry, have been studied for their role in inhibiting corrosion in mild steel. These studies incorporate both experimental and theoretical approaches to understand the effectiveness of these derivatives in industrial applications (Kalia et al., 2020).

Chemilumigenic Reagent for High-Performance Liquid Chromatography

4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, a benzofurazan derivative, is used as a chemilumigenic reagent for high-performance liquid chromatography. Its application in peroxyoxalate chemiluminescence detection demonstrates its utility in sensitive and precise analytical methods (Uzu et al., 1991).

Imaging Cellular Distribution of Supramolecular Nanofibers

4-Methyl-2,1,3-benzoxadiazole derivatives are used in imaging the cellular distribution of fluorescent supramolecular nanofibers. This application provides valuable insights into the biological functions of nanostructures and their interactions with various cell types (Wang et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXJEYIAUIOTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NON=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342741 | |

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2,1,3-benzoxadiazole | |

CAS RN |

29091-40-5 | |

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

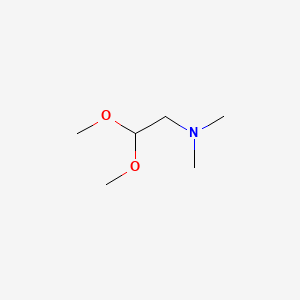

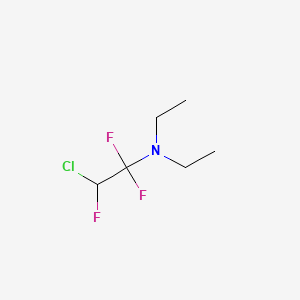

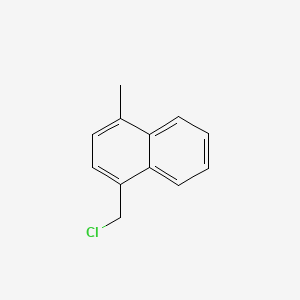

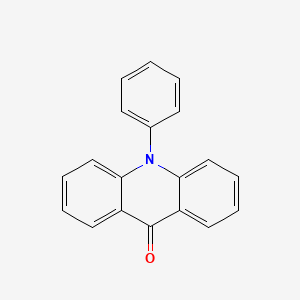

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)